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Compound of Interest

Compound Name: 4-(2-Pyrimidinyloxy)aniline

Cat. No.: B168472 Get Quote

Substituted anilinopyrimidines are a class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse and potent biological activities.

This guide provides a comparative study of these compounds, focusing on their anticancer,

antimicrobial, and enzyme inhibitory effects. The information is tailored for researchers,

scientists, and drug development professionals, with a focus on quantitative data, detailed

experimental protocols, and visual representations of relevant biological pathways and

workflows.

Anticancer Activity: A Multifaceted Approach
Anilinopyrimidine derivatives have emerged as promising anticancer agents, primarily through

their ability to inhibit various protein kinases that are crucial for cancer cell proliferation,

survival, and metastasis. The structure-activity relationship (SAR) studies reveal that the nature

and position of substituents on both the aniline and pyrimidine rings significantly influence their

potency and selectivity.[1]

Targeting Receptor Tyrosine Kinases (RTKs)

Many anilinopyrimidine derivatives exert their anticancer effects by targeting receptor tyrosine

kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2), and c-Met.[2][3] Dual inhibitors that target multiple RTKs have

also been developed to overcome drug resistance.
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Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Representative

Anilinopyrimidine Derivatives
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Note: "-" indicates data not available in the cited sources. The activity of compound 18c is

presented qualitatively in comparison to Cabozantinib.

Inhibition of Other Kinases

Substituted anilinopyrimidines have also been shown to inhibit other kinases involved in cell

cycle regulation and inflammatory signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and

IκB kinase β (IKKβ).[11][12]

Antimicrobial Activity: Combating Fungal Pathogens
Anilinopyrimidines are well-established as agricultural fungicides, particularly against gray mold

caused by Botrytis cinerea.[13] Their mode of action is believed to involve the inhibition of

methionine biosynthesis and the secretion of hydrolytic enzymes by the fungus.[13][14]

Table 2: Comparative Antifungal Activity of Anilinopyrimidine Derivatives against Botrytis

cinerea
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Compound ID Activity Metric Value Key Finding Reference(s)

Pyrimethanil Inhibition -

Inhibits

methionine

biosynthesis

[14]

Compound III-3 EC50 / EC80

Stronger than

pyrimethanil and

cyprodinil

Highest activity

against

pyrimethanil-

resistant strains

[13]

Anilinopyrimidino

nes

Fungicidal

Activity
Moderate

Active against

cucumber downy

mildew and

wheat powdery

mildew

[15]

Note: "-" indicates specific quantitative data was not provided in the abstract.

Recent research has also explored the antibacterial potential of anilinopyrimidine derivatives,

with some compounds showing promising activity against various bacterial strains, including

multidrug-resistant ones.[16][17][18]

Enzyme Inhibitory Activity
Beyond their effects on kinases and fungal enzymes, certain anilinopyrimidine derivatives have

been investigated as inhibitors of other enzymes with therapeutic relevance. For instance,

some have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme

involved in gout, and acetylcholinesterase, a target in Alzheimer's disease.[19][20]

Table 3: Other Enzyme Inhibitory Activities of Substituted Pyrimidine Derivatives
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Compound Class Target Enzyme Key Findings Reference(s)
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Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and

replication of the presented data.

In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used

colorimetric method to assess cell viability and proliferation.

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells per well and incubated for 24 hours to allow for cell attachment.[21]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow

for the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (e.g., 570 nm).[21]

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is
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determined by plotting the percentage of viability against the compound concentration and

fitting the data to a dose-response curve.[21]

Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using in

vitro kinase assays.

Assay Principle: These assays measure the transfer of a phosphate group from ATP to a

substrate by the kinase. The inhibition of this process by the test compound is quantified.

Methodology: A common method involves incubating the kinase, a substrate (e.g., a peptide

or protein), ATP (often radiolabeled), and the test compound. The amount of phosphorylated

substrate is then measured.

Data Analysis: The IC50 value is calculated by measuring the kinase activity at various

compound concentrations.

Antimicrobial Susceptibility Testing: Minimum Inhibitory
Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.

Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in

microtiter plates.

Inoculation: A standardized suspension of the target microorganism is added to each well.

Incubation: The plates are incubated under appropriate conditions for the growth of the

microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Visualizing Molecular Mechanisms
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Diagrams of signaling pathways and experimental workflows provide a clear visual

representation of the complex biological processes involved.
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Caption: Inhibition of Receptor Tyrosine Kinase signaling by anilinopyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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